2-Benzyloxy-4-bromobenzonitrile

Organic Synthesis Process Chemistry Building Block Procurement

Researchers pursuing triarylbenzamidine drug candidates face lengthy syntheses and regioisomer ambiguity. 2-Benzyloxy-4-bromobenzonitrile (CAS 693232-03-0) solves both: shortest route among its four isomers (2 steps, 85-90% yield), a benzyl protecting group that survives Suzuki/Stille couplings and is removed during nitrile hydrogenation, and 98% purity with published ¹H/¹³C NMR and melting point (105.3°C). Ideal for Pd-catalyzed couplings, borylation, and convergent biaryl construction. Bulk-friendly process with minimal chromatographic burden reduces solvent waste and cost.

Molecular Formula C14H10BrNO
Molecular Weight 288.14 g/mol
CAS No. 693232-03-0
Cat. No. B1280785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-4-bromobenzonitrile
CAS693232-03-0
Molecular FormulaC14H10BrNO
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C#N
InChIInChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
InChIKeyOVZJRWOAAABUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-4-bromobenzonitrile: ortho-Benzyloxy-Protected Building Block


2-Benzyloxy-4-bromobenzonitrile (CAS 693232-03-0) is a bi-functional aromatic building block belonging to the benzyloxybromobenzonitrile family, characterized by a benzyloxy protecting group at the 2-position, a bromine atom at the 4-position, and a nitrile substituent at the 1-position (C₁₄H₁₀BrNO, MW 288.14) [1]. Originally reported by Ismail et al. in 2004 as part of an anti-infective drug discovery program, this compound was designed specifically as a protected bromocyanophenol precursor for palladium-catalyzed Stille or Suzuki couplings en route to triaryl hydroxybenzamidine systems [1]. Unlike the previously known 4-benzyloxy-3-bromobenzonitrile isomer from the patent literature, this compound represents one of four newly synthesized isomers with distinct regiochemical positioning that dictates its unique synthetic utility [1].

1

Protected bromocyanophenol for palladium-catalyzed Stille or Suzuki couplings

2

Benzyl protecting group enables convergent hydrogenolytic deprotection during amidine formation

3

Regiochemically defined for para-coupled biaryl and triaryl architectures

Why It Outperforms Other Benzyloxybromobenzonitrile Isomers


The four benzyloxybromobenzonitrile isomers—2-benzyloxy-4-bromo, 3-benzyloxy-4-bromo, 5-benzyloxy-2-bromo, and 3-benzyloxy-2-bromo—differ fundamentally in the relative positions of the bromine (cross-coupling handle), benzyloxy (protected phenol), and nitrile (amidine precursor) groups [1]. These positional permutations dictate not only the regiochemical outcome of downstream Pd-catalyzed couplings but also the entire synthetic route required to access each isomer [1]. Furthermore, the benzyl protecting group is specifically chosen because it can be removed simultaneously during the catalytic hydrogenation step of nitrile-to-amidine conversion, a strategic advantage that methyl or other alkyl protecting groups cannot replicate [1]. Selecting the wrong isomer or a methoxy-protected analog would either produce a different regioisomeric product, require a separate deprotection step, or necessitate a lengthier synthetic sequence, directly impacting both synthetic efficiency and final compound identity [1].

Regiochemical mismatch

Different benzyloxybromobenzonitrile isomers place bromine at alternative positions, altering cross-coupling geometry and final triaryl topology.

Protecting group incompatibility

Methoxy or other alkyl protecting groups cannot be removed simultaneously with nitrile reduction, adding separate deprotection steps.

Synthetic route divergence

Other isomers may require lengthier synthetic sequences and produce regioisomeric mixtures, impacting efficiency and purity.

Head-to-Head Evidence


Synthetic Step Efficiency: 2-Step vs. 5-Step Route

The synthesis of 2-benzyloxy-4-bromobenzonitrile (3) is accomplished in only 2 steps starting from commercially available 2-fluoro-4-bromobenzonitrile, via fluoride displacement with 2-(methylsulfonyl)ethoxide (85% yield) followed by benzylation with benzyl chloride and K₂CO₃ (90% yield) [1]. In contrast, the preparation of its closest positional isomer, 3-benzyloxy-4-bromobenzonitrile (7), requires a 5-step sequence starting from 2-bromo-3-hydroxybenzoic acid: benzylation, amide formation via acid chloride, and dehydration with trifluoroacetic anhydride/pyridine [1]. This represents a 2.5-fold difference in the number of synthetic operations, directly translating to reduced time, solvent consumption, and purification burden for the 2-benzyloxy-4-bromo isomer [1].

Synthetic Step Efficiency
Head-to-head
2 steps vs. 5 steps (2.5× fewer operations); overall yield ~77% for target vs. unoptimized for comparator
Reported route brevity may reduce cost and lead time
Both routes at laboratory scale; scale-up reproducibility to verify
Organic Synthesis Process Chemistry Building Block Procurement

Regiochemical Orthogonality in Cross-Coupling

In 2-benzyloxy-4-bromobenzonitrile, the bromine atom is positioned para to the nitrile group and ortho to the benzyloxy substituent, generating a substitution pattern that directs Pd-catalyzed cross-coupling to the position para to the electron-withdrawing nitrile [1]. This is in contrast to the 5-benzyloxy-2-bromobenzonitrile (11) and 3-benzyloxy-2-bromobenzonitrile (12) isomers, where bromine is ortho to the nitrile, creating a sterically more congested and electronically distinct coupling environment [1]. The original paper explicitly notes that these four isomers were prepared as distinct precursors for constructing triaryl systems with different geometries, and the benzyloxy and bromo substituent positions are non-interchangeable in determining the final triaryl topology [1].

Regiochemical Orthogonality
Class-level
Br para to CN, ortho to OBn yields linear para-coupled biaryl; other isomers produce different geometries
Substitution pattern pre-determines triaryl architecture
Coupling efficiency data not yet reported; isomer choice dictates topology
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Convergent Deprotection Strategy During Amidination

The benzyl protecting group in 2-benzyloxy-4-bromobenzonitrile is explicitly chosen because it can be removed via catalytic hydrogenolysis during the same step that converts the nitrile to an amidine (via amidoxime intermediate and hydrogenation) [1]. This contrasts with a methyl ether-protected analog (e.g., 2-methoxy-4-bromobenzonitrile), which would require either harsh acidic demethylation (BBr₃, HI) or a separate deprotection step, adding at least one additional synthetic operation and potentially compromising acid-sensitive functionality elsewhere in the molecule [1]. The paper states: "it seemed advantageous to use a hydroxy protecting group during the aryl couplings which could potentially be removed simultaneously during amidine formation" [1].

Convergent Deprotection
Class-level
Benzyl group removed via hydrogenolysis concurrently with nitrile-to-amidine conversion; methyl ether requires separate deprotection
Reduces post-coupling synthetic steps
Convergent strategy advantageous for analog campaigns; verify under specific amidination conditions
Protecting Group Chemistry Amidine Synthesis Drug Discovery

Validated Purity and Analytical Characterization

2-Benzyloxy-4-bromobenzonitrile has been fully characterized with reported melting point (105.3°C), ¹H-NMR (CDCl₃, 300 MHz: δ 5.18 (s, 2H), 7.18 (m, 2H), 7.40 (m, 6H)), ¹³C-NMR (DMSO, 300 MHz: δ 71.0, 101.5, 115.7, 116.7, 124.5, 127.1, 128.5, 128.7, 128.8, 134.5, 134.8, 160.6), and elemental analysis (Calc.: C 58.36, H 3.50, N 4.86; Found: C 58.45, H 3.37, N 4.85) [1]. Commercial vendors including Sigma-Aldrich (Combi-Blocks) offer this compound at 98% purity, and Aladdin Scientific lists it at 98% purity . The compound is assigned MDL number MFCD19237200 and is registered in PubChem (CID 12101984) and ChemSpider (ID 28420055), providing traceable identity verification . In contrast, several isomeric benzyloxybromobenzonitriles lack comparable multi-vendor commercial availability with documented purity specifications.

Analytical Characterization
Cross-study
Fully assigned 1H/13C NMR, mp 105.3°C, elemental analysis within 0.11%; commercial purity 98% (multi-vendor COA)
Supports identity verification and lot reproducibility
Other isomers lack equivalent multi-vendor QC documentation
Quality Control Analytical Chemistry Procurement Specification

Precedented Utility in Boronic Ester Synthesis

A subsequent publication by El Bialy, Abd El Kader, and Boykin (2011) reports the synthesis of six benzyloxycyanophenylboronic esters, building directly upon the benzyloxybromobenzonitrile synthetic methodology established in the 2004 paper [1]. This work demonstrates that benzyloxybromobenzonitriles serve as viable precursors for boronic ester formation, enabling their use as electrophilic partners in Suzuki-Miyaura cross-coupling for biaryl construction [1]. The 2004 paper explicitly states that these benzyloxybromobenzonitriles were synthesized because "these benzamidine-based triaryl systems are typically prepared by palladium-catalyzed Stille or Suzuki couplings with a substituted bromobenzonitrile" [1]. This establishes a direct, peer-reviewed trajectory from building block procurement to final bioactive compound assembly.

Boronic Ester Formation
Supporting
Pd-catalyzed borylation of this bromobenzonitrile yields benzyloxycyanophenylboronic ester (reported in 2011 follow-up)
Demonstrated synthetic trajectory to coupling partner
Quantitative yields not disclosed; reactivity precedent exists
Boronic Ester Synthesis Suzuki-Miyaura Coupling Biaryl Construction

Key Applications


Triaryl DNA Minor Groove Binder Synthesis

2-Benzyloxy-4-bromobenzonitrile is specifically designed as a protected bromocyanophenol for constructing triaryl benzamidine systems via Pd-catalyzed Stille or Suzuki couplings [1]. The benzyl protecting group survives the cross-coupling step and is subsequently removed during the catalytic hydrogenation that converts nitrile to amidine, enabling a convergent synthetic strategy [1]. This building block has been cited in the context of heterocyclic diamidine DNA ligands developed as HOXA9 transcription factor inhibitors for acute myeloid leukemia, where precise control over triaryl geometry is essential for DNA minor groove recognition [1].

Scale-Up Preferred: Shortest Synthetic Route

With a demonstrated two-step synthesis from 2-fluoro-4-bromobenzonitrile (85% then 90% yield) [1], compound 3 offers the most efficient route among the four benzyloxybromobenzonitrile isomers. The 3-benzyloxy-4-bromo isomer requires 5 steps, and the 5-benzyloxy-2-bromo and 3-benzyloxy-2-bromo isomers are produced as a mixture requiring chromatographic separation [1]. For process development groups evaluating kilogram-scale production feasibility, the 2-benzyloxy-4-bromo isomer's shorter sequence, milder conditions (40°C benzylation), and chromatographic purification from a single product stream present clear advantages in cost, time, and solvent waste reduction [1].

Suzuki-Miyaura Boronic Ester Partner Preparation

The bromine substituent in 2-benzyloxy-4-bromobenzonitrile serves as a direct handle for Pd-catalyzed borylation to generate the corresponding benzyloxycyanophenylboronic ester, as demonstrated in the 2011 follow-up publication from the Boykin group [1]. This enables the compound to function as either the electrophilic partner (direct Suzuki coupling of the aryl bromide) or as a precursor to the nucleophilic partner (via in situ borylation), providing strategic flexibility in convergent synthetic planning for biaryl and triaryl targets [1].

Reference Standard for Regioisomeric Purity

With fully assigned ¹H-NMR, ¹³C-NMR, melting point (105.3°C), and elemental analysis data published in the primary literature [1], and commercial availability at 98% purity with certificates of analysis from Sigma-Aldrich/Combi-Blocks and Aladdin Scientific , 2-benzyloxy-4-bromobenzonitrile is suitable as a reference standard for HPLC or NMR-based regioisomeric purity methods. This is particularly relevant for quality control laboratories that need to verify the identity of a specific isomer and rule out contamination from the other three benzyloxybromobenzonitrile isomers, which exhibit distinct NMR signatures [1].

Application
Selection Property
Validation Focus
Triaryl DNA ligand research
Regiochemically defined para-bromo building block
Cross-coupling geometry and DNA-binding topology
Synthetic route evaluation
Reported short synthetic sequence from fluoro precursor
Process scalability and yield consistency
Boronic ester coupling partner synthesis
Aryl bromide handle for Pd-catalyzed borylation
Borylation reactivity and subsequent Suzuki coupling
Regioisomeric purity standard
Published spectral and chromatographic characterization
NMR/HPLC identity confirmation and isomer differentiation

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